![molecular formula C13H12N2O2 B4766717 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4766717.png)
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Overview
Description
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, also known as ANIBO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. ANIBO is a benzisoxazole derivative that has a unique molecular structure, which makes it an attractive candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been shown to interact with GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to have several biochemical and physiological effects, including anticonvulsant, neuroprotective, and analgesic effects. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been shown to have analgesic effects in animal models of pain, which may be mediated by its interaction with voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has several advantages as a research tool, including its unique molecular structure, which makes it an attractive scaffold for drug discovery. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been shown to have a high degree of selectivity for voltage-gated sodium channels, which makes it a useful tool for studying the role of these channels in neuronal excitability. However, 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, including the development of new 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives with improved biological activities and the elucidation of the mechanism of action of 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives with improved solubility and bioavailability may also be developed for use as therapeutic agents. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one may also be investigated for its potential use as a tool for studying the role of voltage-gated sodium channels in neurological disorders, such as epilepsy and chronic pain.
Scientific Research Applications
3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives have been synthesized and evaluated for their biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. 3-anilino-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a material for organic electronics.
properties
IUPAC Name |
3-anilino-6,7-dihydro-5H-1,2-benzoxazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-10-7-4-8-11-12(10)13(15-17-11)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUGLZCZVODVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NO2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylamino)-6,7-dihydro-1,2-benzoxazol-4(5H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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